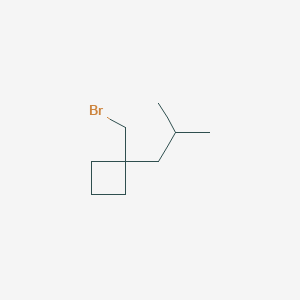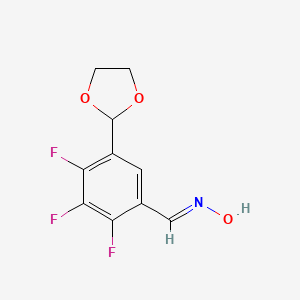
5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime is a complex organic compound featuring a dioxolane ring, trifluoromethyl groups, and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The trifluorobenzaldehyde component can be synthesized via electrophilic aromatic substitution reactions involving trifluoromethylation agents. The final step involves the formation of the oxime group by reacting the aldehyde with hydroxylamine under mild acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler analog without the trifluoromethyl and oxime groups.
Trifluorobenzaldehyde: Lacks the dioxolane and oxime functionalities.
Benzaldehydeoxime: Does not contain the dioxolane ring or trifluoromethyl groups
Uniqueness
5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime is unique due to the combination of its dioxolane ring, trifluoromethyl groups, and oxime functionality. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H8F3NO3 |
|---|---|
Peso molecular |
247.17 g/mol |
Nombre IUPAC |
(NE)-N-[[5-(1,3-dioxolan-2-yl)-2,3,4-trifluorophenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C10H8F3NO3/c11-7-5(4-14-15)3-6(8(12)9(7)13)10-16-1-2-17-10/h3-4,10,15H,1-2H2/b14-4+ |
Clave InChI |
ZUBCUXZOOAXQAX-LNKIKWGQSA-N |
SMILES isomérico |
C1COC(O1)C2=C(C(=C(C(=C2)/C=N/O)F)F)F |
SMILES canónico |
C1COC(O1)C2=C(C(=C(C(=C2)C=NO)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



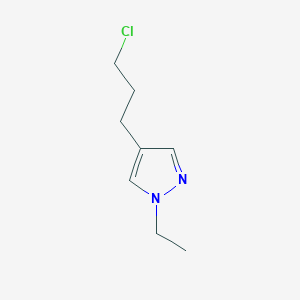
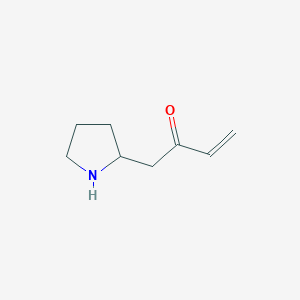
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13178629.png)


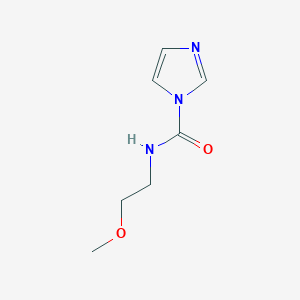
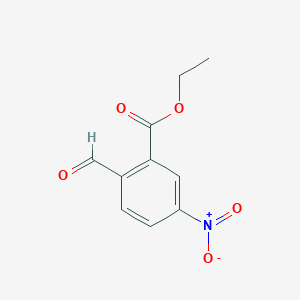

![(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13178686.png)
![N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide](/img/structure/B13178699.png)
